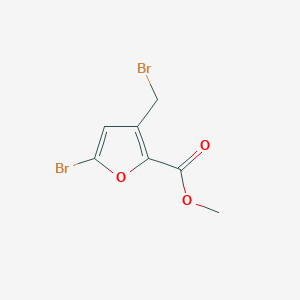

Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate

Description

Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is a brominated furan derivative characterized by two bromine substituents: a bromine atom at position 5 of the furan ring and a bromomethyl (-CH2Br) group at position 3 (CAS: 1801713-71-2, ). Its molecular weight and reactivity are influenced by the electron-withdrawing ester group (-COOCH3) and the electron-rich furan ring.

Properties

IUPAC Name |

methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3/c1-11-7(10)6-4(3-8)2-5(9)12-6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKERSYGGHVWAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(O1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232685 | |

| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23268-21-5 | |

| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Methyl 3-(Bromomethyl)furan-2-carboxylate

A common route to Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate involves the bromination of methyl 3-(bromomethyl)furan-2-carboxylate (CAS 23268-19-1) at the 5-position of the furan ring. The reaction typically employs bromine (Br₂) in chloroform (CHCl₃) under controlled conditions:

Procedure :

- Dissolve methyl 3-(bromomethyl)furan-2-carboxylate (0.02 mol) in CHCl₃ (20 mL).

- Add bromine (0.04 mol) dissolved in CHCl₃ (10 mL) dropwise with stirring over 0.5 hours.

- Stir the mixture at room temperature for 8 hours.

- Evaporate the solvent under reduced pressure and purify the residue via silica gel column chromatography using chloroform as the eluent.

Yield and Characterization :

Radical Bromination Using N-Bromosuccinimide (NBS)

Alternative methods utilize NBS for selective bromination of methyl groups on the furan ring. This approach is advantageous for minimizing over-bromination:

Procedure :

- Combine methyl 3-methylfuran-2-carboxylate (1.0 eq) with NBS (2.0 eq) and benzoyl peroxide (radical initiator, 0.1 eq) in CCl₄.

- Reflux the mixture under a 100 W bulb for 3.5 hours.

- Cool, filter succinimide by-products, and concentrate the filtrate.

- Purify via silica gel chromatography (chloroform/petroleum ether).

Yield and Characterization :

Multi-Step Synthesis from Furan Precursors

A more complex route involves constructing the furan ring with pre-installed bromine and bromomethyl groups:

Step 1: Synthesis of Methyl 3-(Hydroxymethyl)furan-2-carboxylate

Step 2: Bromination of the Hydroxymethyl Group

Step 3: Bromination at the 5-Position

Overall Yield : ~50–60% (cumulative for three steps).

Comparative Analysis of Methods

Applications and Derivatives

This compound serves as a key intermediate for:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 in dry ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as methyl 5-amino-3-(bromomethyl)furan-2-carboxylate or methyl 5-bromo-3-(methylthio)methylfuran-2-carboxylate.

Oxidation Products: Furan-2,5-dicarboxylate derivatives.

Reduction Products: Methyl 5-bromo-3-(bromomethyl)furan-2-methanol.

Scientific Research Applications

Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate depends on its chemical reactivity and the nature of its interactions with biological targets. The bromine atoms and the ester group play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physical properties of methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate and related compounds:

Key Observations :

- Reactivity : The bromomethyl group in the target compound increases its susceptibility to nucleophilic attack compared to ethyl 5-bromofuran-2-carboxylate, which lacks this substituent ( ).

Target Compound:

Synthesis likely involves bromination of a pre-functionalized furan precursor. A related method for introducing bromomethyl groups is described in , where (bromomethyl)-benzene is used in nucleophilic substitution under reflux with K2CO3.

Comparative Examples:

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate : Synthesized via diazotization of 2-fluoro-4-nitroaniline followed by a Sandmeyer reaction with methyl furan-2-carboxylate ( ).

- Ethyl 5-bromofuran-2-carboxylate : Prepared via direct bromination of ethyl furan-2-carboxylate using bromine or N-bromosuccinimide (NBS) ( ).

Crystallographic and Spectroscopic Analysis

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate : Exhibits planar geometry with intermolecular π-stacking and weak CH···O bonds in its crystal structure ( ). SC-XRD analysis using SHELXL software confirmed a C3-F1 distance of 2.87 Å, indicating through-space coupling observed in NMR ( ).

Biological Activity

Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is a brominated furan derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C7H6Br2O3

CAS Number: 23268-21-5

The compound features two bromine atoms, one on the furan ring and another on a bromomethyl group, along with a carboxylate ester functional group. This unique structure contributes to its reactivity and potential biological effects.

The biological activity of this compound is largely attributed to its chemical reactivity. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets, including enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of furan-2-carboxylic acids have shown significant activity against Gram-positive bacteria and fungi. In one study, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against various microbial strains, including Candida species .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that brominated furan derivatives can induce cytotoxic effects in cancer cell lines. The presence of halogens in the structure is believed to enhance the interaction with cellular targets, leading to increased apoptosis in cancer cells. For example, certain derivatives showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Case Studies

- Antimicrobial Evaluation : A study focused on synthesizing various halogenated furan derivatives found that some exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the introduction of bromine significantly enhanced the antimicrobial efficacy compared to non-brominated counterparts .

- Cytotoxicity Assessment : In another case study involving brominated furan compounds, researchers assessed their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions on the furan ring could lead to enhanced antiproliferative activity, suggesting a structure-activity relationship that could be exploited for drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate (MIC 50–200 µg/mL) | Significant (IC50 comparable to doxorubicin) |

| Methyl 5-bromofuran-2-carboxylate | Lacks bromomethyl group | Low | Minimal |

| Ethyl 5-bromofuran-2-carboxylate | Ethyl instead of methyl ester | Moderate | Limited |

Q & A

Basic: What are the key synthetic routes for Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate, and how can competing bromination reactions be controlled?

Methodological Answer:

The compound is synthesized via bromination of furan precursors, typically using reagents like N-bromosuccinimide (NBS) under controlled conditions. Competitive bromination at multiple positions can occur due to the reactivity of the furan ring. To prioritize bromination at the 5-position, use directing groups (e.g., ester functionalities) and low-temperature conditions (0–5°C) to minimize side reactions. For the bromomethyl group at position 3, alkylation of a pre-functionalized methyl group using PBr₃ or HBr/AcOH is effective. Monitoring via TLC and quenching intermediates at precise times improves selectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can bromine isotope effects be distinguished in NMR?

Methodological Answer:

- ¹H/¹³C NMR: The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., H-3 and H-5 protons at δ 6.8–7.2 ppm).

- Mass Spectrometry (HRMS): Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification. For example, the molecular ion cluster [M]⁺ will show peaks separated by 2 Da.

- FT-IR: Confirm ester C=O stretch at ~1720 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹.

To resolve bromine isotope splitting in NMR, use high-field instruments (≥400 MHz) and deuterated solvents (e.g., CDCl₃) to enhance resolution .

Advanced: How can X-ray crystallography and SHELX refinement resolve ambiguities in the crystal structure of brominated furan derivatives?

Methodological Answer:

Single-crystal X-ray diffraction with SHELXL refinement (via OLEX2 or similar interfaces) is critical for resolving positional disorder caused by bromine’s large atomic radius. Key steps:

- Use SHELXD for phase determination, leveraging bromine’s strong anomalous scattering.

- Apply TWINABS for data scaling if twinning is observed (common in brominated systems).

- Refine thermal parameters (ADPs) to model disorder in the bromomethyl group. Validate using PLATON (e.g., check for missed symmetry or voids). Cross-validate bond lengths/angles against similar structures in the Cambridge Structural Database (CSD) .

Advanced: What strategies mitigate bromide elimination during functionalization of the bromomethyl group?

Methodological Answer:

The bromomethyl group is prone to elimination (forming furan-3-methylene byproducts). Strategies include:

- Low-Temperature Nucleophilic Substitution: Use polar aprotic solvents (DMF, DMSO) at –20°C to stabilize transition states.

- In Situ Quenching: Add NaHCO₃ to neutralize HBr byproducts, preventing acid-catalyzed elimination.

- Protecting Groups: Temporarily protect the furan oxygen (e.g., as a silyl ether) to reduce electron-withdrawing effects that promote elimination. Monitor via GC-MS for real-time detection of side products .

Basic: How can researchers assess the purity of this compound using HPLC and GC-MS, and what are common degradation products?

Methodological Answer:

- HPLC: Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min). Detect degradation products (e.g., hydrolyzed carboxylic acid or debrominated furans) at RT 8–12 min.

- GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Monitor for methyl ester hydrolysis (m/z 194) or bromine loss (m/z 115).

- Stability Tests: Store under inert gas (N₂/Ar) at –20°C to prevent moisture-induced ester hydrolysis .

Advanced: How does the bromine substitution pattern influence intermolecular interactions in cocrystals?

Methodological Answer:

Bromine’s polarizability enhances halogen bonding (e.g., Br···O/N interactions) and π-stacking. To design cocrystals:

- Use graph-set analysis (via PLATON ) to identify robust hydrogen-bond motifs (e.g., R₂²(8) rings with carboxylic acid coformers).

- Bromine at position 5 directs packing along the a-axis, while the bromomethyl group at position 3 facilitates CH···Br interactions. Cocrystallization with pyridine derivatives (e.g., 4,4′-bipyridine) often yields 1D chains or 2D sheets, as seen in related benzofuran systems .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management: Neutralize brominated compounds with Na₂CO₃/sand. Collect residues in halogen-waste containers.

- First Aid: For skin contact, rinse with 10% Na₂S₂O₃ solution to reduce bromide toxicity .

Advanced: What are the challenges in computational modeling of this compound’s reactivity, and how can predictions be validated experimentally?

Methodological Answer:

- DFT Challenges: Bromine’s relativistic effects complicate electron density modeling. Use LANL2DZ basis sets for Br atoms and B3LYP hybrid functionals.

- Reactivity Validation: Compare calculated activation energies (e.g., for SN2 at the bromomethyl group) with kinetic data from Arrhenius plots.

- MD Simulations: Simulate solvent effects (e.g., DMSO’s role in stabilizing transition states) and cross-validate with experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.